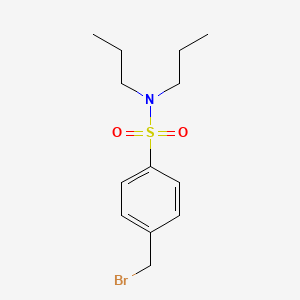
3'-O-Methyl Thymidine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Methyl Thymidine-d3 is a deuterated nucleoside analog, specifically a derivative of thymidine. It is characterized by the presence of a methyl group at the 3’ position and three deuterium atoms. This compound is primarily used in scientific research, particularly in the development of anti-HIV pharmaceuticals .
准备方法
The synthesis of 3’-O-Methyl Thymidine-d3 involves several steps. One common method includes the methylation of thymidine at the 3’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The deuterium atoms are introduced through the use of deuterated reagents.
Industrial production methods for 3’-O-Methyl Thymidine-d3 are similar but are scaled up to meet the demand for research and pharmaceutical applications. These methods ensure high purity and yield of the compound, which is crucial for its use in sensitive applications.
化学反应分析
3’-O-Methyl Thymidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding 3’-O-methyl thymidine-d3 oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the methyl group can be replaced by other nucleophiles like halides or amines
科学研究应用
3’-O-Methyl Thymidine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: The compound is utilized in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair mechanisms.
Medicine: 3’-O-Methyl Thymidine-d3 is an intermediate in the development of anti-HIV drugs. .
作用机制
The mechanism of action of 3’-O-Methyl Thymidine-d3 involves its incorporation into DNA strands during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This mechanism is particularly useful in antiviral research, where the compound can inhibit the replication of viruses by disrupting their DNA synthesis pathways .
相似化合物的比较
3’-O-Methyl Thymidine-d3 can be compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (AZT): Unlike 3’-O-Methyl Thymidine-d3, AZT contains an azido group at the 3’ position. AZT is also used in antiviral research, particularly in the treatment of HIV.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is a thymidine analog with a bromine atom at the 5’ position. It is used in cell proliferation studies and as a mutagen in genetic research.
5-Ethynyl-2’-deoxyuridine (EdU): EdU contains an ethynyl group at the 5’ position and is used in DNA synthesis studies due to its ability to be incorporated into DNA and detected using click chemistry
属性
分子式 |
C11H16N2O5 |
|---|---|
分子量 |
259.27 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1/i1D3 |
InChI 键 |
ZGBKEOLAPVBJFC-SJMYZUAVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



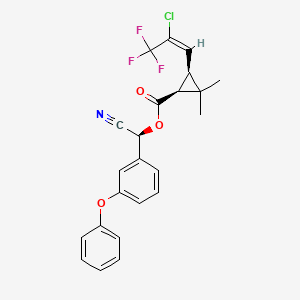
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)
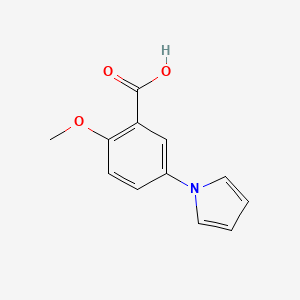
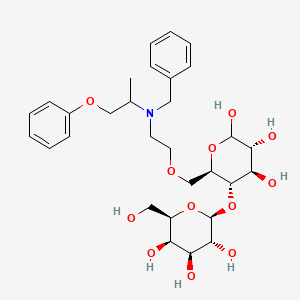
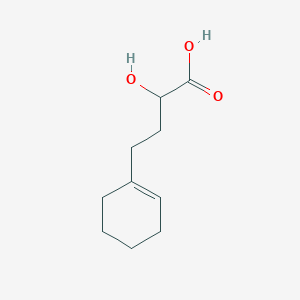

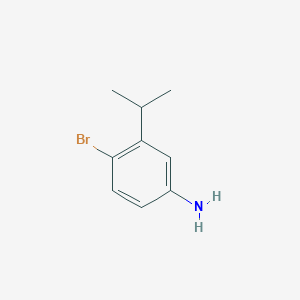

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

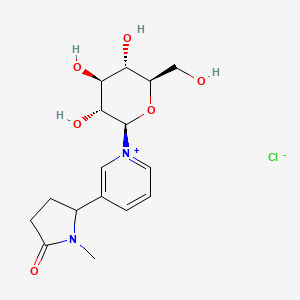
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
